Intra-Family Selectivity: TC-S 7005 vs. PLK1 and PLK3 Inhibitors
TC-S 7005 demonstrates a marked intra-family selectivity for PLK2 over other Polo-like kinases in cell-free enzymatic assays. This selectivity profile distinguishes it from pan-PLK or PLK1-biased inhibitors and is quantified by its IC50 values [1].
| Evidence Dimension | Inhibition of PLK family kinases (IC50) |
|---|---|
| Target Compound Data | PLK2 IC50 = 4 nM; PLK3 IC50 = 24 nM; PLK1 IC50 = 214 nM |
| Comparator Or Baseline | The IC50 value for PLK2 is the baseline, while the IC50 values for PLK3 and PLK1 serve as direct comparators within the same assay system. |
| Quantified Difference | 6-fold selectivity for PLK2 over PLK3 (24 nM vs. 4 nM); 53.5-fold selectivity for PLK2 over PLK1 (214 nM vs. 4 nM). |
| Conditions | Cell-free enzymatic activity assay (kinase inhibition assay). |
Why This Matters
This data defines the experimental window for selective PLK2 inhibition, minimizing confounding off-target effects on PLK1/PLK3 that would occur with less selective inhibitors.
- [1] Hanan, E. J., et al. (2008). Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(19), 5186-5189. PMID: 18790636. View Source
